molecular formula C13H17NO2S B3846931 N-(3,4-dihydro-2H-chromen-3-ylmethyl)-2-(methylthio)acetamide

N-(3,4-dihydro-2H-chromen-3-ylmethyl)-2-(methylthio)acetamide

Cat. No. B3846931
M. Wt: 251.35 g/mol
InChI Key: MMVYHKGUCQIBAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,4-dihydro-2H-chromen-3-ylmethyl)-2-(methylthio)acetamide is a chemical compound that has been studied for its potential applications in scientific research. This compound is a member of the chromene family, which has been shown to have a variety of biological activities.

Mechanism of Action

The mechanism of action of N-(3,4-dihydro-2H-chromen-3-ylmethyl)-2-(methylthio)acetamide is not fully understood. However, it is believed to exert its antioxidant activity through the donation of hydrogen atoms to free radicals, thereby neutralizing their harmful effects.
Biochemical and Physiological Effects:
Studies have shown that N-(3,4-dihydro-2H-chromen-3-ylmethyl)-2-(methylthio)acetamide has a variety of biochemical and physiological effects. These include its ability to scavenge free radicals, reduce lipid peroxidation, and increase the activity of antioxidant enzymes such as superoxide dismutase and catalase.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(3,4-dihydro-2H-chromen-3-ylmethyl)-2-(methylthio)acetamide in lab experiments is its potential as an antioxidant. This could make it useful in the study of oxidative stress-related diseases. However, one limitation is that its mechanism of action is not fully understood, which could make it difficult to interpret experimental results.

Future Directions

There are several future directions for the study of N-(3,4-dihydro-2H-chromen-3-ylmethyl)-2-(methylthio)acetamide. One area of interest is its potential as a therapeutic agent for oxidative stress-related diseases such as Alzheimer's disease and Parkinson's disease. Another direction is the study of its potential as a food preservative or additive, due to its antioxidant activity. Finally, further research is needed to fully understand the compound's mechanism of action and its potential applications in scientific research.

Scientific Research Applications

N-(3,4-dihydro-2H-chromen-3-ylmethyl)-2-(methylthio)acetamide has been studied for its potential applications in scientific research. One of the main areas of interest is its potential as an antioxidant. Studies have shown that the compound has free radical scavenging activity, which could make it useful in the prevention of oxidative stress-related diseases.

properties

IUPAC Name

N-(3,4-dihydro-2H-chromen-3-ylmethyl)-2-methylsulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2S/c1-17-9-13(15)14-7-10-6-11-4-2-3-5-12(11)16-8-10/h2-5,10H,6-9H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMVYHKGUCQIBAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCC(=O)NCC1CC2=CC=CC=C2OC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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